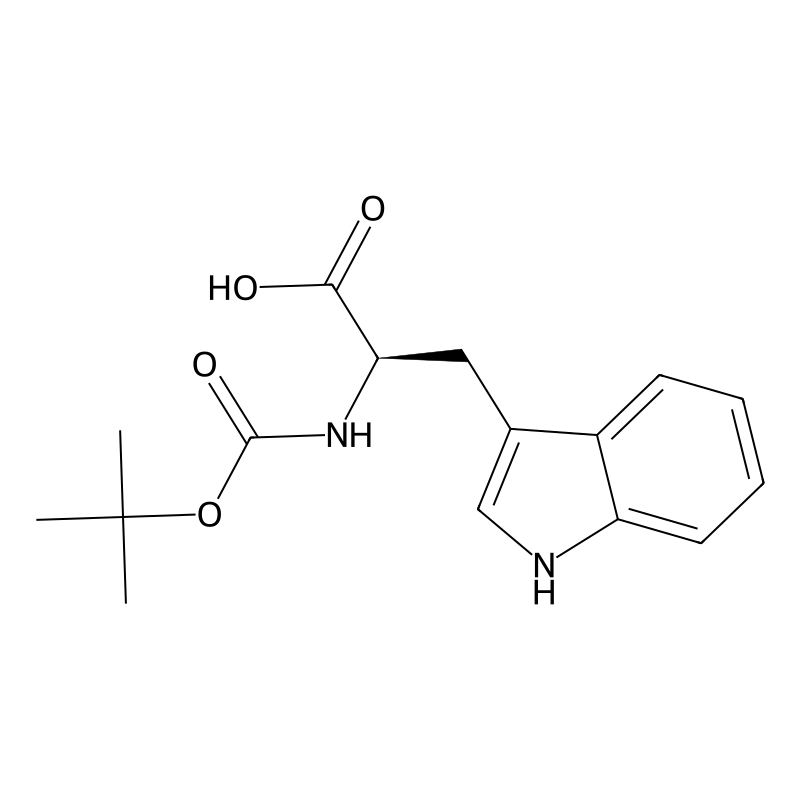

Boc-D-Trp-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

D-Boc-Trp is a valuable building block for the construction of peptides containing D-tryptophan. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino group (N-terminus) of D-Trp. This protection is crucial during peptide synthesis, as it prevents unwanted reactions with the amino group while allowing the formation of peptide bonds between D-Boc-Trp and other amino acids. Once the peptide chain is assembled, the Boc group can be selectively removed under specific conditions to reveal the free amino group of D-Trp in the final peptide product [1, 2].

Here are some sources for this information:

- [1] "Solid-Phase Peptide Synthesis" Robert B. Merrifield (1997):

- [2] "Chemical Synthesis of Peptides" Isabella Clark-Lewis and John Schroeder (2016): )

Study of D-Peptides

D-peptides are mirror images of naturally occurring L-peptides. D-Boc-Trp finds application in the research and development of D-peptides. By incorporating D-Boc-Trp into D-peptides, scientists can study their unique properties compared to their L-peptide counterparts. D-peptides often exhibit different biological activities and can be more resistant to degradation by enzymes [3].

Isotopic Labeling

D-Boc-Trp can be isotopically labeled with isotopes of carbon (¹³C) or deuterium (²H) for use in various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy. Isotopic labeling allows scientists to distinguish between different amino acid residues within a peptide and study their interactions and conformations in detail [4].

Boc-D-Tryptophan-OH, also known as N-tert-butoxycarbonyl-D-tryptophan, is a derivative of the amino acid tryptophan. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of the amino acid. The chemical formula for Boc-D-Tryptophan-OH is C13H16N2O3, and it has a molecular weight of 248.28 g/mol. The compound is often utilized in solid-phase peptide synthesis due to its stability and ease of handling during

- Solid-Phase Peptide Synthesis: The Boc protecting group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides.

- Acid-Base Reactions: As an amino acid derivative, Boc-D-Tryptophan-OH can act as a weak acid, participating in neutralization reactions with bases .

- Coupling Reactions: It can be coupled with other amino acids or peptide chains using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form peptide bonds.

Boc-D-Tryptophan-OH exhibits various biological activities due to its structure as a tryptophan derivative. Tryptophan itself is a precursor for several important biomolecules, including serotonin and melatonin, which are crucial for regulating mood and sleep. Additionally, D-tryptophan may influence neuropharmacological pathways differently than its L-isomer, potentially offering unique therapeutic benefits .

The synthesis of Boc-D-Tryptophan-OH typically involves:

- Protection of Tryptophan: Starting from D-tryptophan, the amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

- Purification: The resultant Boc-D-Tryptophan is purified through crystallization or chromatography.

- Characterization: Techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of the compound .

Boc-D-Tryptophan-OH finds applications in:

- Peptide Synthesis: It serves as a building block for synthesizing bioactive peptides.

- Pharmaceutical Research: The compound is studied for potential roles in drug development targeting serotonin receptors or other neurological pathways.

- Biochemical Studies: It can be used in studies examining the effects of tryptophan derivatives on biological systems .

Boc-D-Tryptophan-OH shares structural similarities with various other amino acid derivatives. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Tryptophan | Similar backbone | Naturally occurring amino acid |

| Boc-L-Tryptophan | Same protecting group | L-isomer; different biological activity |

| Fmoc-D-Tryptophan | Different protecting group | Used in alternative peptide synthesis techniques |

| D-Tyrosine | Aromatic side chain | Different amino acid; involved in different pathways |

| Boc-L-Phenylalanine | Similar structure | Commonly used in peptide synthesis |

Boc-D-Tryptophan-OH's unique attributes lie in its specific stereochemistry and protective group, which influence its reactivity and biological interactions compared to these similar compounds.

Boc-D-Trp-OH, chemically designated as (2R)-2-(tert-butoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid (CAS RN: 5241-64-5), features a molecular formula of $$ \text{C}{16}\text{H}{20}\text{N}{2}\text{O}{4} $$ and a molecular weight of 304.35 g/mol. Its structure comprises three key components:

- Boc protecting group: The tert-butoxycarbonyl moiety shields the α-amino group of tryptophan, rendering it inert during synthetic reactions.

- D-Tryptophan backbone: The D-configuration at the α-carbon distinguishes it from the naturally occurring L-enantiomer, conferring resistance to enzymatic degradation and unique conformational properties.

- Indole side chain: The aromatic indole ring enables π-π interactions and hydrophobic binding, critical for peptide-receptor recognition.

Table 1: Physical and Chemical Properties of Boc-D-Trp-OH

| Property | Value | Source |

|---|---|---|

| CAS RN | 5241-64-5 | |

| Molecular Weight | 304.35 g/mol | |

| Purity (HPLC) | ≥98% | |

| Storage Conditions | 2–8°C, dry, protected from light | |

| Solubility | DMSO, DMF, dichloromethane |

Historical Development of Boc-Protected Amino Acids

The Boc group emerged in the mid-20th century as a cornerstone of peptide synthesis. Bruce Merrifield’s pioneering work on SPPS in the 1960s utilized Boc-protected L-amino acids, leveraging the group’s acid-labile nature for sequential deprotection. The introduction of Boc-D-Trp-OH followed the growing demand for D-amino acids in pharmaceutical research, particularly for designing metabolically stable peptides. Di-tert-butyl dicarbonate (Boc anhydride), the reagent used for Boc protection, became commercially viable through scalable synthesis routes involving tert-butanol and phosgene.

Role of Chirality in D-Tryptophan Derivatives

The D-configuration of tryptophan in Boc-D-Trp-OH alters its biological and physicochemical profile:

- Enhanced Stability: D-amino acids resist protease activity, extending the half-life of therapeutic peptides.

- Chiral Recognition: In sensor applications, D-Trp-functionalized carbon quantum dots (CQDs) selectively bind L-DOPA, demonstrating a detection limit of 11.2 nM.

- Conformational Control: Substituting L-Trp with D-Trp in somatostatin analogs improves receptor selectivity (e.g., SSTR2) by modulating aromatic interactions.

Mechanistic Insight: The indole ring’s orientation in D-Trp derivatives influences π-stacking with target proteins, as shown in NMR studies of somatostatin analogs.

Significance in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Trp-OH is integral to Boc-SPPS, a method involving iterative deprotection and coupling cycles on a resin-bound peptide. Key advantages include:

- Orthogonal Protection: The Boc group is removed with trifluoroacetic acid (TFA), leaving other protections (e.g., benzyl esters) intact.

- Reduced Racemization: The cesium salt method for resin attachment minimizes epimerization during esterification.

- Compatibility with Challenging Sequences: Boc-SPPS avoids diketopiperazine formation in proline-rich peptides, a common issue in Fmoc-based methods.

Table 2: Applications of Boc-D-Trp-OH in Peptide Synthesis

| Application | Example | Reference |

|---|---|---|

| Therapeutic Peptides | Somatostatin analogs (SSTR2/3) | |

| Chiral Sensors | L-DOPA detection probes | |

| Antimicrobial Peptides | β-hairpin structures |

Boc-Protection Strategies for Tryptophan

The tert-butoxycarbonyl (Boc) protection strategy represents one of the most widely employed methods for amino acid protection in organic synthesis, particularly for tryptophan derivatives [18] [21]. The Boc group serves as an effective protecting group due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis, while being easily removed under acidic conditions [17] [21].

The installation of the Boc protecting group on D-tryptophan typically involves the reaction of D-tryptophan with di-tert-butyl dicarbonate (Boc₂O) under basic conditions [18] [20]. The mechanism proceeds through nucleophilic attack of the amino group on one of the carbonyl centers of Boc₂O, resulting in the formation of a tert-butyl carbonate leaving group that decomposes to carbon dioxide and tert-butoxide [18]. The base subsequently abstracts a proton from the positively charged amine, completing the protection sequence [21].

One established synthesis protocol involves dissolving D-tryptophan (50 grams, 0.245 mol) in water (500 milliliters) with mechanical stirring, followed by addition of triethylamine (74 grams, 0.731 mol) and Boc₂O (56 grams, 0.257 mol) [10]. The reaction mixture is stirred at 45 degrees Celsius for 12 hours, after which 0.1% phosphoric acid solution is added dropwise to adjust the pH to 7 [10]. The resulting solid is filtered, dissolved in ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield Boc-D-tryptophan with reported yields of 95.1% [10].

Alternative solvent-free conditions have been developed for Boc protection, offering environmentally benign approaches that eliminate the need for organic solvents while maintaining high efficiency [21]. The choice of specific conditions often depends on the scale of synthesis and desired purity requirements for subsequent applications.

Enantioselective Synthesis of D-Tryptophan Derivatives

Several sophisticated methodologies have been developed for the enantioselective synthesis of D-tryptophan derivatives, addressing the growing demand for optically pure D-amino acids in pharmaceutical applications [30] [34]. The stereoinversion approach represents one of the most innovative strategies, utilizing enzyme-catalyzed processes to convert L-tryptophan to D-tryptophan with high enantiomeric excess.

The single-module nonribosomal peptide synthetase IvoA has demonstrated remarkable efficiency in catalyzing ATP-dependent unidirectional stereoinversion of L-tryptophan to D-tryptophan with complete conversion [30]. This enzymatic system employs an adenylation domain that activates L-tryptophan via adenylation reaction, followed by tethering to the phosphopantetheine arm of the thiolation domain through thioester linkage [30]. The epimerization domain facilitates the conversion of L-tryptophanyl-S-phosphopantetheine thioester to a mixture of D,L-tryptophanyl-S-phosphopantetheine in equilibrium, while the condensation domain stereoselectively hydrolyzes the D-tryptophanyl-S-phosphopantetheine to complete the stereoinversion [30].

Dynamic kinetic resolution approaches have also proven effective for D-tryptophan synthesis [34]. The combination of d-carbamoylase from Arthrobacter crystallopoietes with hydantoin racemase and d-hydantoinase enables enantioselective resolution of l-indolylmethylhydantoin into D-tryptophan [34]. Optimized reaction conditions at pH 8.0 with polyethylene glycol 400 as facilitating agent allow conversion of 80 millimolar l-indolylmethylhydantoin to D-tryptophan within 12 hours, achieving 99.4% yield and greater than 99.9% enantiomeric excess [34].

Analytical Techniques for Purity Assessment

HPLC and TLC Methodologies

High-performance liquid chromatography and thin-layer chromatography represent fundamental analytical techniques for assessing the purity and identity of Boc-D-Trp-OH [2] [10] [12]. HPLC methodologies typically employ reversed-phase conditions with C18 columns to achieve optimal separation and quantitative analysis of tryptophan derivatives.

The standard analytical HPLC protocol utilizes a Vydac 218TP C18 column (5 micrometers, 300 Angstrom, 4.6 x 250 millimeters) with a flow rate of 0.6 milliliters per minute, employing photodiode array detection at wavelengths ranging from 190 to 400 nanometers [36]. For preparative applications, XBridge Prep C18 columns (10 micrometers, 300 Angstrom, 30 x 250 millimeters) operated at 15 milliliters per minute flow rate provide effective purification capabilities [36].

Purity assessment using HPLC typically achieves greater than 98.0% accuracy for Boc-D-Trp-OH, with commercial specifications often requiring minimum 95.0% purity by HPLC analysis [2] [9]. The retention time and peak symmetry provide critical information regarding compound identity and potential impurities present in the sample.

Thin-layer chromatography serves as a complementary technique for rapid purity assessment and reaction monitoring [10] [12]. TLC analysis of Boc-D-Trp-OH typically demonstrates a single spot when developed under appropriate solvent conditions, confirming the absence of significant impurities [10]. The Rf value and spot characteristics provide qualitative information about compound purity and can detect the presence of starting materials or side products.

Optical purity determination represents a crucial aspect of D-tryptophan derivative analysis, with HPLC methods capable of detecting L-enantiomer contamination levels below 0.50% [10]. Chiral HPLC columns or derivatization with chiral reagents enable quantitative assessment of enantiomeric excess, ensuring compliance with pharmaceutical quality standards.

Table 1: Analytical Specifications for Boc-D-Trp-OH

| Parameter | Method | Specification | Typical Result |

|---|---|---|---|

| Purity | HPLC | ≥98.5% | 99.29% |

| Optical Purity | Chiral HPLC | <0.50% L-Enantiomer | 0.0365% |

| Appearance | Visual | White to Off-White Powder | White Powder |

| Melting Point | Thermal Analysis | 130.0-136.0°C | 130.2-133.0°C |

| TLC Analysis | Chromatography | One Spot | Complies |

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and purity assessment for Boc-D-Trp-OH through detailed analysis of proton and carbon-13 chemical environments [11] [13] [28]. The technique offers unambiguous identification of the compound through characteristic chemical shifts and coupling patterns specific to the protected tryptophan structure.

Proton NMR analysis of Boc-D-Trp-OH in deuterated chloroform reveals characteristic signals that confirm the presence of the Boc protecting group and the D-tryptophan backbone [11] [13]. The tert-butyl group of the Boc protection appears as a distinctive singlet at approximately 1.45 parts per million, integrating for nine protons [13]. The indole NH proton, when present, typically appears as a broad singlet around 8.09 parts per million in unprotected tryptophan, but this signal is absent in Boc-protected derivatives where the indole nitrogen may be further protected [11].

The alpha-proton of the amino acid backbone appears as a multiplet in the region of 4.5-5.0 parts per million, while the beta-methylene protons of the tryptophan side chain appear as a complex multiplet around 3.0-3.5 parts per million [13]. The aromatic protons of the indole ring system generate characteristic signals between 7.0-7.8 parts per million, with specific chemical shifts and coupling patterns that confirm the integrity of the indole structure [13].

Carbon-13 NMR spectroscopy provides complementary structural information through analysis of carbonyl carbon environments and aromatic carbon signals [13]. The Boc carbonyl carbon typically appears around 155 parts per million, while the carboxylic acid carbonyl resonates near 175 parts per million [13]. The tert-butyl carbons of the Boc group appear as characteristic signals around 28 parts per million for the methyl carbons and 80 parts per million for the quaternary carbon [13].

Table 2: Characteristic NMR Chemical Shifts for Boc-D-Trp-OH

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity |

|---|---|---|---|

| Boc CH₃ | 1.45 | 28.0 | Singlet |

| Boc C(CH₃)₃ | - | 80.0 | Quaternary |

| α-CH | 4.5-5.0 | 55.0 | Multiplet |

| β-CH₂ | 3.0-3.5 | 28.5 | Multiplet |

| Boc C=O | - | 155.0 | Quaternary |

| COOH | - | 175.0 | Quaternary |

Two-dimensional NMR techniques including COSY and HSQC provide additional structural confirmation through correlation analysis between coupled nuclei [13]. These advanced techniques enable unambiguous assignment of all proton and carbon signals, ensuring complete structural characterization of the Boc-D-Trp-OH molecule.

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of Boc-protected tryptophan derivatives provide fundamental insights into molecular conformation and solid-state packing arrangements [14] [23] [25]. X-ray crystal structure analysis reveals detailed three-dimensional molecular geometry, including bond lengths, bond angles, and torsional parameters that govern the overall molecular conformation.

The crystal structure of related Boc-tryptophan derivatives demonstrates the influence of the bulky tryptophan side chain on molecular conformation [14]. Structural analysis reveals that the peptide backbone adopts specific φ,ψ torsion angles characteristic of the protected amino acid environment, with values typically ranging from -130° to +60° for φ angles and +30° to +165° for ψ angles [14] [23].

Hydrogen bonding patterns play a crucial role in determining crystal packing and molecular stability [23] [25]. Intramolecular hydrogen bonds between the Boc carbonyl oxygen and amide protons frequently stabilize specific conformational states, with distances typically ranging from 2.0 to 2.5 Angstroms [25]. These interactions contribute to the formation of characteristic β-turn structures that influence the overall molecular shape and properties.

The crystallographic data for Boc-protected tryptophan derivatives typically reveals monoclinic or orthorhombic crystal systems with specific space group symmetries [14]. Unit cell parameters and molecular packing arrangements provide information about intermolecular interactions and crystal stability under various environmental conditions.

Table 3: Crystallographic Parameters for Boc-Tryptophan Derivatives

| Parameter | Value | Reference Structure |

|---|---|---|

| Crystal System | Monoclinic | Boc-Trp-ΔPhe-OH |

| Space Group | P2₁ | Related Derivatives |

| φ Torsion Angle | -130° to -60° | Multiple Structures |

| ψ Torsion Angle | +30° to +165° | Multiple Structures |

| H-Bond Distance | 2.0-2.5 Å | Intramolecular |

Conformational analysis through computational methods complements experimental crystallographic data by providing insights into solution-phase behavior and dynamic properties [24] [25]. Molecular modeling studies reveal that Boc-protected tryptophan derivatives can adopt multiple low-energy conformations, with energy differences typically within 0.5 kilocalories per mole [24]. These calculations help predict preferred conformational states and understand the relationship between structure and function in peptide synthesis applications.

The extended conjugation system of the indole ring influences molecular rigidity and conformational preferences compared to simpler amino acid residues [43]. This increased rigidity, combined with the steric bulk of the Boc protecting group, constrains the available conformational space and promotes specific structural arrangements that are important for understanding reactivity and selectivity in synthetic applications.